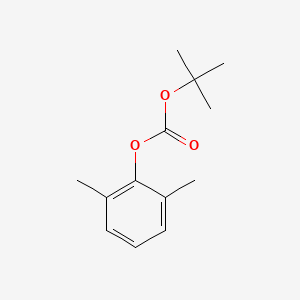![molecular formula C26H35NO2 B14253804 3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one CAS No. 211569-22-1](/img/structure/B14253804.png)
3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is an organic compound with the molecular formula C26H35NO2 It is characterized by a phenyl group attached to a propanone backbone, with a piperidinohexyl group linked via an ether bond to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinohexyl Intermediate: This involves the reaction of piperidine with a suitable hexyl halide under basic conditions to form the piperidinohexyl group.
Etherification: The piperidinohexyl group is then reacted with a phenol derivative to form the ether linkage.
Formation of the Propanone Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinohexyl group may enhance its binding affinity to certain biological targets, while the phenyl rings contribute to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1-[2-(piperidin-1-yl)phenyl]-1-propanone: Similar structure but lacks the hexyl ether linkage.
1-Phenyl-2-(piperidin-1-yl)ethanone: A simpler analog with a shorter carbon chain.
3-Phenyl-1-[2-(morpholin-4-yl)phenyl]-1-propanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is unique due to its specific combination of functional groups and structural features. The presence of both a piperidinohexyl group and an ether linkage to a phenyl ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This detailed article provides a comprehensive overview of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
211569-22-1 |
|---|---|
Molekularformel |
C26H35NO2 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
3-phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C26H35NO2/c28-25(18-17-23-13-5-3-6-14-23)24-15-7-8-16-26(24)29-22-12-2-1-9-19-27-20-10-4-11-21-27/h3,5-8,13-16H,1-2,4,9-12,17-22H2 |
InChI-Schlüssel |
HCSNGJMUKGHQDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)




![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
